(5-Fluoro-1H-indazol-3-YL)methanamine

Description

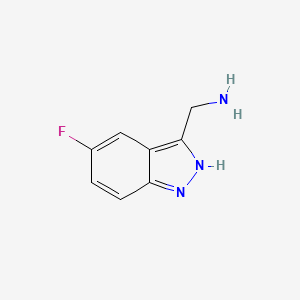

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2H-indazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVMOHBSZPOXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 1h Indazol 3 Yl Methanamine and Its Analogues

Established Synthetic Pathways to (5-Fluoro-1H-indazol-3-YL)methanamine

The foundational steps in synthesizing the target molecule involve creating the bicyclic indazole structure and ensuring the correct placement of the essential fluorine atom.

The indazole nucleus, a fusion of benzene (B151609) and pyrazole (B372694) rings, can be assembled through several established chemical reactions. nih.gov These methods often involve intramolecular cyclization or condensation reactions to form the requisite N-N bond and bicyclic system. nih.govresearchgate.net

A common approach is the reductive cyclization of ortho-nitro-substituted benzaldehydes or benzonitriles. For instance, reacting 2-nitrobenzaldehydes with amines generates ortho-imino-nitrobenzene intermediates, which can then undergo reductive cyclization using reagents like tri-n-butylphosphine to yield 2H-indazoles. organic-chemistry.org Similarly, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine derivatives can produce 3-aminoindazoles through a cascade coupling and condensation process. organic-chemistry.org

Another powerful technique is the intramolecular C-H amination of hydrazones. Palladium-catalyzed intramolecular amination of 2-halobenzophenone tosylhydrazones provides a mild route to 1H-indazoles, compatible with various sensitive functional groups. researchgate.net Copper-promoted oxidative intramolecular C-H amination of hydrazones also serves as an effective method for synthesizing 1H-indazoles. academindex.com

Condensation reactions also feature prominently in indazole synthesis. The reaction between substituted 2-hydroxy benzaldehydes or acetophenones and hydrazine derivatives, often catalyzed by heteropoly acids, provides a straightforward route to the indazole core. researchgate.net A practical synthesis involves the condensation of o-fluorobenzaldehydes with hydrazine. researchgate.net

Finally, cycloaddition reactions offer an alternative pathway. The 1,3-dipolar cycloaddition between in-situ generated diazo compounds (from N-tosylhydrazones) and arynes is a mild method for producing 3-substituted indazoles. organic-chemistry.org

Table 1: Comparison of General Indazole Synthesis Strategies

| Synthetic Strategy | Key Starting Materials | Typical Reagents/Catalysts | Product Type | Reference(s) |

|---|---|---|---|---|

| Reductive Cyclization | o-Nitrobenzaldehydes, Amines | Tri-n-butylphosphine | 2H-Indazoles | organic-chemistry.org |

| Intramolecular C-H Amination | 2-Halobenzophenone tosylhydrazones | Pd(OAc)₂, dppf, tBuONa | 1H-Indazoles | researchgate.net |

| Condensation Reaction | o-Fluorobenzaldehydes, Hydrazine | N/A | 1H-Indazoles | researchgate.net |

| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones, Aryne precursors | CsF, 18-crown-6 | 3-Substituted 1H-Indazoles | organic-chemistry.org |

Incorporating a fluorine atom at a specific position, such as the C-5 position in the target molecule, is critical and requires precise control. This can be achieved either by using a fluorinated starting material or by adding the fluorine atom to a pre-formed indazole ring.

A direct and reliable method is to begin the synthesis with a commercially available, appropriately fluorinated precursor. For example, a synthetic route to a fluorinated indazole intermediate was developed starting from an inexpensive trisubstituted benzene derivative, which already contained the fluorine atom. thieme-connect.com The synthesis of 5-bromo-1H-indazol-3-amine, a key intermediate, begins with 5-bromo-2-fluorobenzonitrile, illustrating the strategy of carrying the halogen through the initial cyclization step. nih.gov

Alternatively, direct fluorination of the indazole scaffold can be performed. While historically challenging, recent methods have been developed for this purpose. A metal-free approach using N-fluorobenzenesulfonimide (NFSI) in water allows for the efficient and regioselective C-3 fluorination of 2H-indazoles. organic-chemistry.org This method is noted for its environmental friendliness and broad functional group tolerance, proceeding via a suggested radical pathway. organic-chemistry.org While this specific method targets the C-3 position, it highlights the progress in direct fluorination techniques that could potentially be adapted for other positions.

A concise synthetic path toward fluorinated indazole motifs has been developed that involves an intramolecular Ullmann cyclization, starting from a precursor that already contains the fluorine atom. nih.gov This approach avoids selectivity issues and the potential hazards associated with some late-stage fluorination methods. thieme-connect.comacs.org

Advanced Synthetic Approaches for Functionalized Indazole Derivatives

To create complex analogues and introduce diverse functionalities, chemists employ a range of modern synthetic techniques, with transition-metal catalysis being particularly prominent. nih.govresearchgate.net

Transition metal-catalyzed reactions are indispensable tools for modifying the indazole core. nih.gov The Suzuki-Miyaura cross-coupling is one of the most effective methods for forming new carbon-carbon bonds. nih.gov It involves the reaction of a halo-indazole (e.g., a bromo- or chloro-indazole) with an organoboronic acid or ester in the presence of a palladium catalyst. rsc.orgmdpi.com This reaction is highly versatile, tolerating a wide range of functional groups and enabling the introduction of various aryl and heteroaryl substituents onto the indazole ring. nih.govnih.govmdpi.com For example, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters to create a library of 5-aryl-1H-indazol-3-amines. nih.gov The choice of palladium catalyst and ligands can be crucial for achieving high yields, with systems like Pd(dppf)Cl₂ often proving effective. mdpi.com

Palladium-catalyzed C-H amination represents another powerful strategy for C-N bond formation. This approach allows for the direct functionalization of a C-H bond on the indazole ring, bypassing the need for pre-halogenation. acs.org A method for synthesizing 3-aryl or 3-alkylindazoles involves a palladium-catalyzed C-H activation of hydrazone compounds followed by intramolecular amination. acs.org This reaction proceeds under relatively mild conditions and tolerates functional groups like esters, nitriles, and halogens. acs.org While many applications are intramolecular, intermolecular C-H amination strategies are also being developed to directly couple amines with the indazole core. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on Indazoles

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Pyrrol-2-yl)-1-ethyl-1H-indazole | mdpi.com |

| Suzuki-Miyaura | 3-Chloroindazole | 5-Indole boronic acid | SPhos Precatalyst (P2), K₃PO₄ | 3-(Indol-5-yl)-1H-indazole | nih.gov |

| C-H Amination (Intramolecular) | Benzophenone tosylhydrazone | N/A | Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃ | 3-Phenyl-1H-indazole | acs.org |

The formation of the indazole ring itself is often the key step in any synthesis. Intramolecular cyclization is a frequently used strategy. A copper-catalyzed intramolecular Ullmann-type reaction of a hydrazone is a key step in a concise and scalable route to fluorinated indazoles. thieme-connect.comacs.org Palladium-catalyzed intramolecular amination of hydrazones is another robust method that can be applied to a wide range of substrates. researchgate.netresearchgate.net

Intermolecular condensation reactions provide an alternative, often more convergent, route. The reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine has been developed as a practical, large-scale synthesis of indazoles. researchgate.net This method effectively avoids the competitive Wolf-Kishner reduction that can be a problematic side reaction. researchgate.net Furthermore, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can efficiently produce 2H-indazoles. organic-chemistry.org

Once the functionalized indazole core is assembled, further diversification can be achieved through various substitution and transformation reactions.

N-alkylation is a common transformation used to modify the pyrazole portion of the indazole. The reaction of an indazole with an alkylating agent (e.g., an alkyl halide) in the presence of a base typically yields a mixture of N-1 and N-2 isomers. nih.gov However, regioselective protocols have been developed. For example, using sodium hydride (NaH) as the base in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for many C-3 substituted indazoles. nih.gov The electronic nature of substituents on the indazole ring can significantly influence this regioselectivity. nih.gov

Functionalization at the C-3 position is also of significant interest. mdpi.com While direct C-H functionalization is possible, a common strategy involves installing a leaving group, such as iodine, at the C-3 position. This 3-iodo-1H-indazole can then participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse substituents. mdpi.com This often requires prior protection of the N-H group, for instance, with a Boc group. mdpi.com

Other functional group transformations can be employed to modify existing substituents. For example, a nitro group can be reduced to an amine, an ester can be hydrolyzed to a carboxylic acid, and an amide can be formed from a carboxylic acid. These standard transformations allow for the fine-tuning of the molecule's properties and the synthesis of a broad array of analogues from a common intermediate.

Green Chemistry Principles in Indazole Synthesis

The application of green chemistry principles to the synthesis of indazoles aims to reduce the environmental impact of chemical processes by utilizing eco-friendly solvents, minimizing waste, and employing milder reaction conditions.

One notable green approach involves the use of water as a solvent. For instance, a metal-free method for the fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water under ambient air. organic-chemistry.org This method provides direct access to fluorinated indazole derivatives and is scalable, demonstrating its potential for industrial applications. organic-chemistry.org The reaction is believed to proceed through a radical mechanism. organic-chemistry.org

Another sustainable strategy is the use of microwave irradiation in solvent-free conditions. For example, the synthesis of fluorine-containing pyrazoline derivatives has been achieved by a microwave-promoted condensation of chalcones with thiosemicarbazide over potassium carbonate, resulting in high yields and a simple work-up procedure. While not a direct synthesis of the target compound, this demonstrates the applicability of microwave-assisted, solvent-free reactions to the synthesis of fluorinated nitrogen-containing heterocycles.

Furthermore, metal-free synthesis of 1H-indazoles has been reported by reacting N-tosylhydrazones with nitroaromatic compounds. nih.gov This transformation proceeds without the need for transition-metal catalysts, offering a more environmentally benign alternative. nih.gov

| Green Chemistry Approach | Key Features | Example Application |

| Aqueous Synthesis | Use of water as a green solvent, metal-free conditions, ambient air. | C-3 fluorination of 2H-indazoles using NFSI. organic-chemistry.org |

| Microwave-Assisted Synthesis | Solvent-free conditions, rapid reaction rates, high yields. | Synthesis of fluorine-containing pyrazolines. |

| Metal-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. | Reaction of N-tosylhydrazones with nitroaromatic compounds to form 1H-indazoles. nih.gov |

Chemical Reactivity and Derivatization Potential of the Methanamine Moiety in this compound

The methanamine moiety at the 3-position of the indazole ring is a key functional group that allows for a wide range of chemical transformations and the synthesis of diverse derivatives. The primary amine offers a nucleophilic site for reactions with various electrophiles.

One common derivatization is acylation , where the amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, the acylation of 3-aminoindazoles is a key step in the synthesis of various biologically active compounds.

Another important reaction is alkylation , which can occur on the nitrogen of the methanamine group. Methylation of indazoles has been studied, with different conditions leading to methylation at various positions on the indazole ring system. rsc.org

The methanamine group can also participate in the formation of imines through reaction with aldehydes and ketones. These imines can then undergo further reactions, such as reduction to form secondary amines or participation in cycloaddition reactions. bohrium.com

Furthermore, the amine can be involved in cyclization reactions to form fused heterocyclic systems. For instance, 3-aminoindazoles can react with ketoesters to form pyrimido[1,2-b]indazole derivatives. mdpi.com

| Reaction Type | Reagents | Product |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary or Tertiary Amines |

| Imination | Aldehydes, Ketones | Imines (Schiff bases) |

| Cyclization | Ketoesters | Fused Heterocyclic Systems |

Design and Synthesis Strategies for Indazole Scaffold Expansion

Expansion of the indazole scaffold is a common strategy in drug discovery to explore new chemical space and optimize the pharmacological properties of lead compounds. This can be achieved through the fusion of additional rings to the indazole core or by introducing diverse substituents.

One approach to scaffold expansion is through intramolecular cyclization reactions . For example, a single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems has been reported. nih.govnih.gov This method involves the reaction of 2-formyl dialkylanilines with hydroxylamine. nih.gov

Another strategy involves the use of cycloaddition reactions . For instance, the Pauson-Khand reaction and [2+2+2]-cycloadditions have been utilized in the synthesis of complex polycyclic compounds starting from fluorinated imines. bohrium.com

Cross-coupling reactions , such as the Suzuki-Miyaura coupling, are also powerful tools for introducing aryl or heteroaryl substituents onto the indazole ring, thereby expanding the scaffold. This has been demonstrated in the synthesis of N-methyl-3-aryl indazole scaffolds. nih.gov

Furthermore, ring-fused benzimidazoles and their analogues can be synthesized through various methods, including dehydrogenative coupling and radical cyclization, which could be conceptually applied to the indazole system. mdpi.com

| Strategy | Description | Example |

| Intramolecular Cyclization | Formation of a new ring by reaction of functional groups within the same molecule. | Synthesis of pyridazino[1,2-a]indazolium systems. nih.govnih.gov |

| Cycloaddition Reactions | Formation of a cyclic molecule from two or more unsaturated molecules. | Pauson-Khand reaction of fluorinated imines. bohrium.com |

| Cross-Coupling Reactions | Formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. | Suzuki-Miyaura coupling to form 3-aryl indazoles. nih.gov |

| Dehydrogenative Coupling | Formation of a new bond with the concomitant loss of hydrogen. | Synthesis of ring-fused benzimidazoles. mdpi.com |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 5 Fluoro 1h Indazol 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁴N, ¹⁵N, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (5-Fluoro-1H-indazol-3-YL)methanamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and stereochemistry.

¹H NMR: Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms in the molecule. For the parent compound, this compound, distinct signals are expected for the protons on the indazole ring, the methylene (B1212753) (-CH₂) group, and the amine (-NH₂) group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns providing information about their substitution on the benzene (B151609) ring portion of the indazole core. The fluorine atom at the C5 position will introduce further coupling (H-F coupling), influencing the multiplicity of the adjacent proton signals. The methylene protons adjacent to the indazole ring are expected to appear as a singlet or a multiplet, while the amine protons often present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the indazole ring will resonate in the aromatic region (typically 110-150 ppm). The C-F bond will cause a large C-F coupling constant for the C5 carbon, and smaller couplings for the adjacent carbons, which is a key diagnostic feature. The methylene carbon will appear in the aliphatic region.

¹⁴N and ¹⁵N NMR: Nitrogen-14 and Nitrogen-15 NMR can provide direct information about the electronic environment of the nitrogen atoms in the indazole ring and the primary amine. nih.gov ¹⁵N NMR is often preferred due to its sharper signals, despite its lower natural abundance and sensitivity. nih.govnih.gov The chemical shifts of the indazole nitrogens can help distinguish between N1 and N2 tautomers, while the amine nitrogen signal confirms the presence of the primary amine group.

NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of atoms within the molecule. For derivatives of this compound, NOESY experiments can establish the conformation and stereochemistry by identifying through-space correlations between protons. For instance, correlations between the methylene protons and specific protons on the indazole ring can confirm the orientation of the methanamine substituent.

Table 1: Predicted/Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the this compound Moiety Data is inferred from general spectroscopic principles and data for analogous indazole structures. chemicalbook.comnih.gov

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Indazole N-H | 12.0 - 13.5 (broad) | - |

| Aromatic C-H (Indazole) | 7.0 - 8.2 | 110 - 150 |

| -CH₂- (Methylene) | ~4.0 | ~40 - 50 |

| -NH₂ (Amine) | 1.5 - 3.0 (broad) | - |

| C3 (with CH₂NH₂) | - | ~145 - 155 |

| C5 (with F) | - | ~155 - 165 (d, ¹JCF ≈ 240 Hz) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound (C₈H₈FN₃), the expected monoisotopic mass is approximately 165.0702 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For instance, a common fragmentation pathway for derivatives of this compound might involve the loss of the aminomethyl group or fragmentation of the indazole ring itself. Analyzing these fragments helps to confirm the connectivity of the molecule.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈FN₃ |

| Monoisotopic Mass | 165.0702 Da |

| Common Adducts ([M+H]⁺) | 166.0775 Da |

| Key Fragmentation Ions | Loss of NH₃, cleavage of the CH₂-NH₂ bond |

Note: The exact mass and fragmentation are theoretical and may vary slightly under different experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound and its derivatives would display characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H stretching: The indazole N-H and the amine N-H groups will show absorptions in the range of 3200-3500 cm⁻¹. Primary amines (-NH₂) typically show two bands in this region (symmetric and asymmetric stretching). pressbooks.pub

C-H stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. lumenlearning.comlibretexts.org

C=C and C=N stretching: The stretching vibrations of the indazole ring system are expected in the 1450-1650 cm⁻¹ region. lumenlearning.comlibretexts.org

C-F stretching: A strong absorption band corresponding to the C-F bond is typically observed in the 1000-1250 cm⁻¹ range. lumenlearning.com

N-H bending: The bending vibration for the primary amine group is expected around 1590-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amine & Indazole (N-H) | Stretch | 3200 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |

| C=C, C=N (Aromatic Ring) | Stretch | 1450 - 1650 | Medium |

| Amine (N-H) | Bend | 1590 - 1650 | Variable |

| C-F | Stretch | 1000 - 1250 | Strong |

Data is based on established group frequencies in IR spectroscopy. pressbooks.publumenlearning.comlibretexts.org

Complementary Spectroscopic and Physical Characterization Methods

In addition to NMR, HRMS, and IR spectroscopy, a range of other analytical techniques are employed to provide a more complete characterization of this compound and its derivatives.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated indazole system is expected to absorb UV light, and the position and intensity of the absorption maxima can be sensitive to substitution on the ring.

X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. mdpi.commdpi.com This technique is invaluable for resolving any ambiguities in stereochemistry or tautomeric forms. mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound and to detect the presence of solvent or water molecules in the crystal lattice.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology and particle size of the solid-state material. This is particularly relevant in pharmaceutical sciences for understanding the physical properties of a drug substance.

These complementary techniques, when used in concert, provide a comprehensive and unambiguous characterization of the structure and properties of this compound and its derivatives, which is essential for their development and application.

Structure Activity Relationship Sar Studies and Rational Design of 5 Fluoro 1h Indazol 3 Yl Methanamine Based Agents

Influence of Fluoro-substitution on Indazole Scaffold Biological Activity and Selectivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. In the context of the indazole scaffold, the presence and position of a fluoro substituent can significantly modulate biological activity and selectivity.

Research has shown that the incorporation of a fluorine atom at the C5 position of the indazole ring can have a profound impact. For instance, studies on various heterocyclic compounds have demonstrated that fluorination can lead to enhanced biological activities. In some cases, 5-fluoro-substituted indoles, which are structurally related to indazoles, have shown improved activity compared to their non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the indazole ring system, influencing its interaction with biological targets.

For example, in the development of inhibitors for certain kinases, the 5-fluoro substituent has been shown to be crucial for potency. A study on 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a potent and selective inhibitor of RIP2 kinase, highlights the importance of the 5-fluoro-1H-indazol-3-amine moiety for its activity. nih.govnih.govresearchgate.net While specific SAR data for (5-Fluoro-1H-indazol-3-YL)methanamine is not extensively detailed in the public domain, the broader understanding of fluoro-substituted indazoles suggests that the 5-fluoro group likely plays a key role in defining its biological profile.

The following table summarizes the observed effects of fluoro-substitution on the biological activity of related indazole and indole (B1671886) derivatives.

| Compound Class | Position of Fluorine | Observed Effect on Biological Activity | Reference |

| Indole Derivatives | 5-Fluoro | Generally enhanced activity in various assays. | |

| Quinolin-4-amine Derivatives | 5-Fluoro on indazole | Essential for high potency and selectivity as a RIP2 kinase inhibitor. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Indazole Derivatives | 4-Fluoro | Led to selective cannabinoid receptor (CB2) agonists. |

Elucidation of the Amine Moiety's Contribution to Molecular Recognition and Binding Affinity

The amine moiety at the 3-position of the indazole ring, specifically the aminomethyl group in this compound, is a critical pharmacophoric feature that significantly contributes to molecular recognition and binding affinity. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov

The primary amine of the aminomethyl group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of target proteins. These interactions are often essential for anchoring the molecule in the binding pocket and achieving high-affinity binding. Molecular docking studies on related indazole derivatives have shown that the 3-amino group can form key hydrogen bonds with the hinge region of kinases. researchgate.netjocpr.com

For instance, in a study of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, the orientation of the substituent at the 3-position was found to be critical for activity. nih.gov While this study focused on carboxamides, the principle of the 3-substituent's role in directing interactions within the binding site is transferable to the aminomethyl group. The basicity of the amine can also play a role in forming salt bridges with acidic residues in the target protein, further enhancing binding affinity.

The table below illustrates the potential interactions of the amine moiety in this compound with a hypothetical receptor binding site.

| Amine Moiety Feature | Potential Interaction | Consequence for Binding |

| Primary Amine (NH2) | Hydrogen Bond Donor | Anchoring the ligand in the binding pocket. |

| Basic Nitrogen Atom | Ionic Interaction (Salt Bridge) | Increased binding affinity with acidic residues. |

| Flexible Methyl Linker | Conformational Adaptability | Optimal positioning for interactions. |

Strategic Chemical Modifications and Derivatization Approaches for Enhanced Potency and Selectivity

To improve the therapeutic potential of this compound, various strategic chemical modifications and derivatization approaches can be employed. These modifications often target different parts of the molecule to enhance potency, selectivity, and drug-like properties.

One common strategy involves the derivatization of the primary amine. Acylation, alkylation, or sulfonylation of the amine can lead to a diverse range of analogues with altered biological activities. For example, converting the amine to an amide or a sulfonamide can introduce additional points of interaction with the target protein and modify the compound's physicochemical properties. longdom.org A study on 1H-indazole-3-amine derivatives demonstrated that modifications at this position led to potent inhibitors of the Bcr-Abl kinase. nih.gov

The following table outlines some strategic modifications and their potential impact on the properties of this compound-based agents.

| Modification Strategy | Target Moiety | Potential Outcome | Reference |

| Acylation/Sulfonylation | Primary Amine | Enhanced potency, altered selectivity, improved pharmacokinetics. longdom.org | longdom.org |

| N1-Alkylation | Indazole Nitrogen | Modulation of activity and selectivity, potential for improved oral bioavailability. researchgate.net | researchgate.net |

| Substitution on Benzene (B151609) Ring | C4, C6, C7 positions | Exploration of new binding pockets, optimization of physicochemical properties. nih.gov | nih.gov |

Application of Scaffold Hopping and Bioisosteric Replacement in Indazole Analogue Design

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for the design of novel analogues with improved properties. mdpi.com These strategies involve replacing the core structure (scaffold) or specific functional groups of a molecule with other chemical entities that maintain or enhance biological activity while improving other characteristics like synthetic accessibility or patentability.

In the context of indazole analogues, scaffold hopping has been successfully employed. For instance, researchers have hopped from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. nih.gov This demonstrates the utility of the indazole scaffold as a viable replacement for other privileged heterocyclic systems.

Bioisosteric replacement is another key strategy. The aminomethyl group of this compound could, in principle, be replaced by other functional groups that mimic its size, shape, and electronic properties. nih.govdrughunter.comcambridgemedchemconsulting.com For example, a trifluoroethylamine group has been used as a bioisosteric replacement for amides, offering increased metabolic stability. drughunter.com While not a direct replacement for an amine, this illustrates the types of creative replacements medicinal chemists consider. The indazole ring itself is often considered a bioisostere of the indole ring. researchgate.net

The table below provides examples of potential scaffold hops and bioisosteric replacements relevant to the design of this compound analogues.

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale | Reference |

| Indole Scaffold | Indazole Scaffold | To improve properties and explore new chemical space. nih.gov | nih.gov |

| Carboxylic Acid | Tetrazole | To improve metabolic stability and cell permeability. researchgate.net | researchgate.net |

| Amide Group | 1,2,4-Oxadiazole | To enhance metabolic stability. nih.gov | nih.gov |

Mechanistic Investigations of Biological Target Interactions and Cellular Pathway Modulation by 5 Fluoro 1h Indazol 3 Yl Methanamine Derivatives

Inhibition Kinetics and Binding Mechanisms with Specific Protein Targets (e.g., Kinases: TTK, MAPK1, RBP4, GRK2, ROCK1, NOS, IDH1, BRD9, VEGFR-2, CYP51)

The indazole core serves as a versatile scaffold for designing inhibitors against numerous protein kinases, which are crucial regulators of cellular processes. Guided by structure-based drug design, derivatives have been optimized to achieve high potency and selectivity. nih.gov

Tyrosine Threonine Kinase (TTK): TTK, also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint, making it an attractive target for cancer therapy. nih.gov A screening campaign followed by systematic optimization led to the development of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. One notable compound from this class, CFI-400936, proved to be a potent inhibitor of TTK with an IC50 value of 3.6 nM. nih.gov This class of inhibitors demonstrates significant activity in cell-based assays and good selectivity against a broader panel of human kinases. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2): The Extracellular signal-regulated kinases (ERK1/2) are key proteins in cellular signaling pathways that control cell proliferation and differentiation. A series of 1H-indazole amide derivatives were designed based on a lead compound and evaluated for their activity against ERK1/2. Several of these compounds showed potent enzymatic and cellular activity against ERK1/2 and the HT29 colon cancer cell line, with IC50 values in the nanomolar range for the enzyme and low micromolar range for the cells. nih.gov

G Protein-Coupled Receptor Kinase 2 (GRK2): GRK2 and its isoform GRK5 are involved in regulating heart failure, among other conditions. nih.gov The development of selective inhibitors for these kinases is of significant therapeutic interest. Computational studies integrating molecular docking, molecular dynamics, and other methods have been employed to understand the unique binding modes of inhibitors and the selectivity mechanisms between GRK2 and GRK5, guiding the rational design of new, more selective compounds. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Multi-target inhibitors based on indazole and similar heterocyclic structures have been developed that show potent inhibition of VEGFR-2. nih.gov For example, one multi-target inhibitor exhibited an IC50 value of 3.45 nM against VEGFR-2. nih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy, and indazole derivatives contribute to this class of therapeutics. nih.gov

The inhibitory activities of selected indazole derivatives against their respective kinase targets are summarized in the table below.

| Target Protein | Derivative Class/Compound | Reported IC50 | Source |

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | 3.6 nM | nih.gov |

| ERK2 (MAPK1) | 1H-indazole amide derivatives | 9.3 ± 3.2 to 25.8 ± 2.3 nM | nih.gov |

| VEGFR-2 | Multi-target indazole-based RTK inhibitor | 3.45 nM | nih.gov |

Allosteric and Orthosteric Binding Site Characterization

The majority of kinase inhibitors, including many indazole derivatives, are designed to be orthosteric inhibitors. nih.gov They act by binding to the highly conserved ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate. This mechanism effectively blocks the phosphotransferase activity of the kinase, halting downstream signaling.

In contrast, allosteric modulators bind to a topographically distinct site on the protein surface. nih.govfrontiersin.org This mode of action offers potential advantages, primarily in achieving greater selectivity. While the orthosteric ATP-binding site is highly conserved across the kinome, allosteric sites are generally less conserved, allowing for the design of inhibitors that can distinguish between closely related kinase family members. nih.govnih.gov This can lead to fewer off-target effects. nih.gov Allosteric modulators can either inhibit (Negative Allosteric Modulator, NAM) or enhance (Positive Allosteric Modulator, PAM) the protein's activity, offering a more nuanced "fine-tuning" of biological pathways compared to the complete blockade by orthosteric drugs. nih.govfrontiersin.org

For the indazole derivatives targeting kinases like TTK and VEGFR-2, the primary mechanism described involves binding at or near the ATP-binding site, characteristic of orthosteric inhibition. nih.govnih.gov The development of these compounds often relies on structural information from co-complexes with the target kinase, which clarifies the interactions within this active site. nih.gov

Detailed Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions in Ligand-Protein Complexes

The binding affinity and selectivity of indazole derivatives are determined by a combination of specific non-covalent interactions within the target's binding pocket. These key interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govnih.gov

Hydrogen Bonding: The indazole core, with its nitrogen atoms, and various substituents (e.g., amides, sulfonamides) provide multiple hydrogen bond donors and acceptors. These form critical hydrogen bonds with backbone atoms or amino acid side chains in the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for kinase inhibitors. frontiersin.org

Pi-Stacking and Aromatic Interactions: The aromatic indazole ring system is well-suited for engaging in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site. nih.gov These interactions, which can be parallel-displaced or T-shaped, contribute significantly to the binding energy and stability of the ligand-protein complex. nih.gov

Hydrophobic Interactions: Substituents on the indazole scaffold are designed to occupy specific hydrophobic pockets within the active site. nih.gov For instance, a benzenesulfonamide (B165840) fragment might be added to occupy a hydrophobic pocket near the DFG motif, a conserved sequence in kinases. nih.gov These interactions, including pi-alkyl and alkyl-alkyl contacts, are crucial for potency and selectivity. nih.gov

Molecular docking and X-ray crystallography studies provide detailed maps of these interactions. For instance, the analysis of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors revealed that specific substitutions on the benzene (B151609) ring could optimize interactions within a hydrophobic pocket, significantly enhancing inhibitory activity. nih.gov Similarly, computational studies on GRK2/5 inhibitors have been used to elucidate unique binding modes and identify specific amino acid distributions that dictate selectivity. nih.gov

Modulatory Effects on Ion Channels and Receptors (e.g., Voltage-Dependent Sodium Channels, AMPA Receptors)

While the primary focus of research on indazole derivatives has been on kinase inhibition, the modulation of other target classes like ion channels is a key area of pharmacology. Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. nih.gov Pharmacological modulation of these channels is a therapeutic strategy for conditions like epilepsy and cardiac arrhythmias.

Inhibitors of Nav channels often act in a state-dependent manner, showing preferential binding to the open or inactivated states of the channel over the resting state. nih.gov For example, the antifungal drug amorolfine, a phenyl-propyl morpholine (B109124) derivative, was identified as a state-dependent inhibitor of Nav channels, with a roughly 30-fold preference for inactivated states. nih.gov This binding stabilizes the channel in a non-conducting conformation. While specific data on (5-Fluoro-1H-indazol-3-YL)methanamine derivatives acting on Nav channels or AMPA receptors is not prominent in the reviewed literature, the principles of state-dependent modulation and the methodologies used to study them would be applicable should such activity be investigated.

Methodologies for Assessing Target Engagement in Research Models

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug development. frontiersin.org Several biophysical methods are employed to measure this "target engagement." frontiersin.org

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful and widely used label-free technique to assess drug-target binding in intact cells and tissues. mdpi.comsci-hub.se The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein. mdpi.comnih.gov In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot. mdpi.com A shift in the melting curve to a higher temperature indicates target engagement. nih.gov

Advanced versions of CETSA integrated with mass spectrometry (MS-CETSA or Thermal Proteome Profiling) allow for the simultaneous assessment of thermal stability changes across thousands of proteins, enabling unbiased identification of on-target and off-target interactions. mdpi.comsci-hub.se High-throughput CETSA formats have also been developed to facilitate screening applications. nih.govnih.gov

Other Biophysical Methods: In addition to CETSA, a suite of other biophysical assays is used, typically with purified proteins, to characterize ligand-target interactions:

Differential Scanning Fluorimetry (DSF): Measures changes in protein melting temperature upon ligand binding. frontiersin.org

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile. frontiersin.org

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): Real-time, label-free techniques that measure the binding kinetics (association and dissociation rates) of a ligand to a target immobilized on a sensor surface. frontiersin.org

These methods are essential for validating targets, establishing structure-activity relationships, and ensuring that a compound's cellular effect is a direct result of binding to its intended molecular target. frontiersin.orgfrontiersin.org

Effects on Cellular Processes and Pathways Relevant to Biological Function (e.g., Cell Cycle Progression, Apoptosis Induction)

The inhibition of specific protein targets by this compound derivatives translates into distinct effects on cellular processes, most notably cell cycle arrest and apoptosis (programmed cell death), which are highly relevant to anticancer activity.

Cell Cycle Progression: Many of the targeted kinases are central regulators of the cell cycle. TTK, for example, is a mitotic kinase essential for the proper segregation of chromosomes. nih.gov Inhibition of TTK by indazole derivatives like CFI-400936 disrupts the spindle assembly checkpoint, leading to mitotic errors and ultimately cell death, thus arresting cell cycle progression. nih.gov Similarly, inhibition of other kinases involved in cell division can cause arrest at specific phases of the cell cycle, such as the G2/M phase arrest observed with some VEGFR-2 inhibitors. nih.gov

Apoptosis Induction: A common consequence of effective anticancer therapy is the induction of apoptosis. Several indazole derivatives have been shown to be potent inducers of apoptosis. For instance, studies on 1H-indazole-3-amine derivatives demonstrated that they can induce apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov The mechanism can involve the modulation of key apoptosis-regulating proteins. In one study, the indazole derivative 6o was found to up-regulate the expression of the tumor suppressor protein p53 while down-regulating its negative regulator, MDM2. nih.gov This shift disrupts the balance of p53, leading to the activation of apoptotic pathways. nih.gov

The inhibition of survival pathways, such as those mediated by VEGFR-2, can also trigger apoptosis. nih.gov This often involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (e.g., caspase-3), leading to the systematic dismantling of the cell. nih.gov

Future Research Trajectories and Emerging Applications of 5 Fluoro 1h Indazol 3 Yl Methanamine in Chemical Biology

Exploration of Novel Chemical Space and Diverse Derivative Libraries

The exploration of novel chemical space surrounding the (5-fluoro-1H-indazol-3-YL)methanamine core is a critical future direction. The generation of diverse derivative libraries allows for a systematic investigation of structure-activity relationships (SAR), which is essential for optimizing potency and selectivity towards biological targets. exlibrisgroup.comnih.gov The indazole nucleus is a versatile scaffold that can be functionalized at various positions to create a wide array of analogues. nih.gov

Research into other indazole-containing compounds has demonstrated that even minor chemical modifications can lead to significant changes in biological activity. For example, different substitutions on the indazole ring have yielded potent inhibitors for a range of protein kinases and other enzymes involved in disease. nih.govnih.govnih.gov Creating a library based on this compound would involve modifying the methanamine group, substituting other positions on the benzene (B151609) ring, and alkylating or arylating the indazole nitrogens. acs.orgacs.org Such a library would provide a valuable resource for screening against various biological targets, potentially uncovering new pharmacological activities. exlibrisgroup.com The synthesis of these libraries can be achieved through established chemical methods, including multi-step organic synthesis protocols starting from commercially available materials. evitachem.comnih.gov

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound Name | Target/Activity | Source |

|---|---|---|

| GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine) | Highly potent and selective inhibitor of RIP2 kinase. nih.gov | nih.gov |

| Compound 33c | Potent inhibitor of Apoptosis signal-regulated kinase 1 (ASK1). nih.gov | nih.gov |

| LZ-14 (Z21115) | High inhibitory activity against Phosphodiesterase 4D (PDE4D). nih.gov | nih.gov |

| PF-06263276 | Potent and selective pan-Janus kinase (JAK) inhibitor. nih.gov | nih.gov |

| Linifanib | Potent ATP-competitive VEGFR/PDGFR inhibitor. nih.gov | nih.gov |

Synergistic Integration of Advanced Computational and Experimental Methodologies

The integration of computational modeling with experimental validation offers a powerful, resource-efficient strategy for accelerating the discovery process. doi.orgmdpi.com This synergistic approach allows for the rational design of this compound derivatives with enhanced properties. nih.govacs.org

Computational methods, such as molecular docking and molecular dynamics simulations, can predict how derivatives might interact with the binding sites of specific proteins. nih.govresearchgate.netmdpi.com These in silico techniques help prioritize which compounds to synthesize, saving time and resources. doi.org For instance, by modeling the interactions of this compound analogues with kinase active sites, researchers can design modifications that improve binding affinity and selectivity. nih.govmdpi.com Following computational analysis, the most promising compounds are synthesized and their biological activities are confirmed through experimental assays. doi.org This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and chemical biology research. nih.govresearchgate.net

Table 2: Role of Integrated Methodologies in Derivative Development

| Methodology | Type | Role in Research | Source |

|---|---|---|---|

| Molecular Docking | Computational | Predicts binding poses and affinities of ligands in a protein's active site. mdpi.com | nih.govresearchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Computational | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. nih.govresearchgate.net | nih.govresearchgate.net |

| Time-Dependent Density-Functional Theory | Computational | Helps in assigning the absolute configuration of chiral molecules. nih.govresearchgate.net | nih.govresearchgate.net |

| Organic Synthesis | Experimental | Creates the designed derivative compounds for biological testing. nih.govdoi.org | nih.govnih.govdoi.org |

| NMR Spectroscopy & X-ray Diffraction | Experimental | Confirms the chemical structure and stereochemistry of synthesized compounds. doi.org | doi.org |

| In Vitro Biological Assays | Experimental | Measures the biological activity (e.g., enzyme inhibition, cellular effects) of the synthesized compounds. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

Development of this compound-Based Chemical Probes for Biological Systems

A significant future application for this compound is its development into chemical probes for studying biological systems. evitachem.com Chemical probes are essential tools in chemical biology for identifying the cellular targets of bioactive compounds and elucidating their mechanisms of action. nih.gov

To function as a probe, the core molecule is typically modified by incorporating two key functional groups: a photoreactive group (like a diazirine) for covalently linking to its target upon photo-irradiation, and a bio-orthogonal "handle" (like an alkyne or azide) for subsequent detection or enrichment via click chemistry. nih.gov The synthesis of such a probe based on this compound would provide a powerful tool for unbiased target identification using chemoproteomics. nih.gov

Given that similar indazole structures are known to inhibit kinases like RIP2 and ASK1, a chemical probe derived from this compound could be used to confirm these interactions in a complex cellular environment and potentially identify novel, previously unknown off-targets. nih.govnih.gov This information is invaluable for understanding the compound's full biological effects and for the development of more selective therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Fluoro-1H-indazol-3-yl)methanamine in academic laboratories?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate (e.g., nitro group reduction and cyclization steps). For example, analogous indazole derivatives are synthesized via ketone intermediates derived from chlorobenzoic acids, followed by hydrazine-induced cyclization . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the indazole core and fluorine substitution.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies amine (-NH) and C-F stretches (~1100–1000 cm).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (see SHELX refinement protocols ).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation.

- Refer to SDS guidelines for spill management and first aid (e.g., immediate decontamination and medical consultation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer :

- Systematic Replication : Repeat solubility measurements under identical conditions (temperature, solvent purity, pH).

- Data Cross-Validation : Compare with structurally similar compounds (e.g., methanamine derivatives in , Table 1).

- Error Analysis : Quantify uncertainties in gravimetric or spectroscopic methods. For example, methylamine solubility in polar solvents like DMF varies by ±0.02 mole fraction at 298 K .

Q. What strategies optimize Friedel-Crafts acylation in fluorinated indazole synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (AlCl, FeCl) for improved regioselectivity.

- Solvent Effects : Use low-polarity solvents (e.g., dichlorobenzene) to stabilize reactive intermediates.

- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. How can SHELX programs address ambiguities in crystallographic data for fluorinated indazole derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model overlapping lattices.

- Anisotropic Displacement : Apply SHELX’s restraints for fluorine atoms to avoid overfitting.

- Validation Tools : Cross-check with WinGX/ORTEP for geometry and displacement ellipsoid visualization .

Q. How does the fluorine substituent influence the electronic properties of this compound?

- Methodological Answer :

- Computational Studies : Perform DFT calculations to map electron density (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Experimental Probes : Use Hammett constants () to correlate fluorine’s electron-withdrawing effects with reaction rates (e.g., nucleophilic substitution) .

Q. What integrated approaches combine computational and experimental data to predict reactivity?

- Methodological Answer :

- Docking Simulations : Model interactions with biological targets (e.g., enzymes) using molecular dynamics.

- Kinetic Profiling : Compare computed activation energies with experimental Arrhenius plots.

- Spectroscopic Validation : Match predicted IR/NMR shifts with observed data to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.